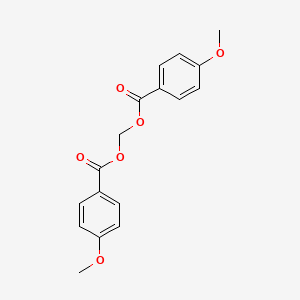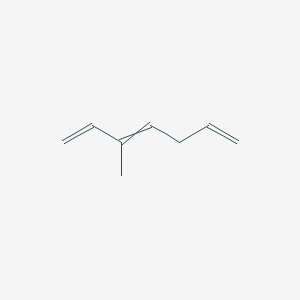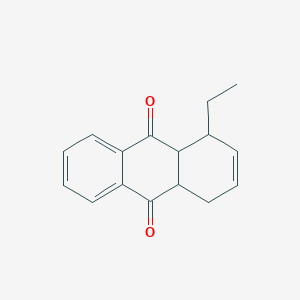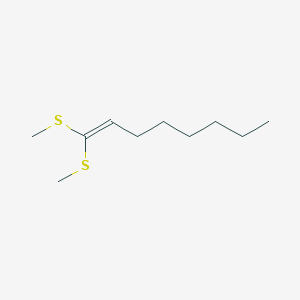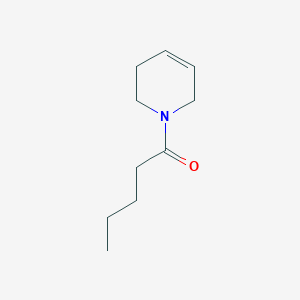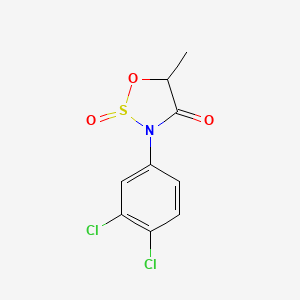
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an oxathiazolidine ring, which contribute to its diverse reactivity and applications in various fields.
Métodos De Preparación
The synthesis of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
Comparación Con Compuestos Similares
3-(3,4-Dichlorophenyl)-5-methyl-1,2lambda~4~,3-oxathiazolidine-2,4-dione can be compared with other similar compounds, such as:
3,4-Dichloromethylphenidate: A potent stimulant drug with a similar dichlorophenyl group but different pharmacological properties.
3,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in various chemical reactions and studies.
The uniqueness of this compound lies in its specific oxathiazolidine ring structure, which imparts distinct reactivity and applications compared to other dichlorophenyl-containing compounds.
Propiedades
Número CAS |
52559-50-9 |
|---|---|
Fórmula molecular |
C9H7Cl2NO3S |
Peso molecular |
280.13 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-5-methyl-2-oxooxathiazolidin-4-one |
InChI |
InChI=1S/C9H7Cl2NO3S/c1-5-9(13)12(16(14)15-5)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Clave InChI |
GMZDTQNMKSDFRU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(S(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


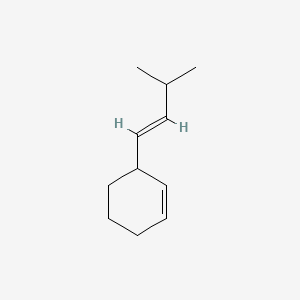
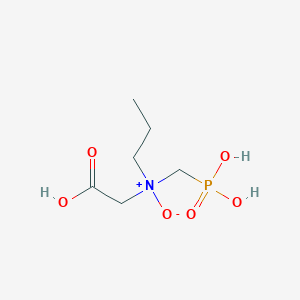


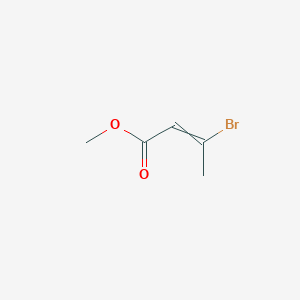
methanone](/img/structure/B14646401.png)

